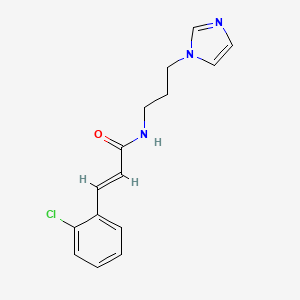
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide is a synthetic organic compound that features a chloro-substituted phenyl ring, an imidazole ring, and an acrylamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain through alkylation reactions.
Formation of the acrylamide moiety:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The imidazole ring, for example, is known to interact with metal ions and enzymes, potentially inhibiting or activating their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acetamide: Similar structure but with an acetamide group instead of an acrylamide group.
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-methacrylamide: Similar structure but with a methacrylamide group.
Uniqueness
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
335398-70-4 |
|---|---|
Molekularformel |
C15H16ClN3O |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C15H16ClN3O/c16-14-5-2-1-4-13(14)6-7-15(20)18-8-3-10-19-11-9-17-12-19/h1-2,4-7,9,11-12H,3,8,10H2,(H,18,20)/b7-6+ |
InChI-Schlüssel |
UBKRMUCGANDDKC-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCN2C=CN=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCN2C=CN=C2)Cl |
Löslichkeit |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


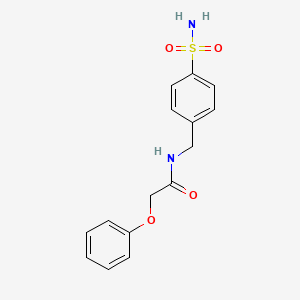
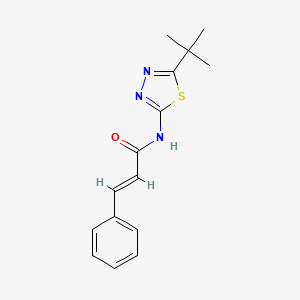
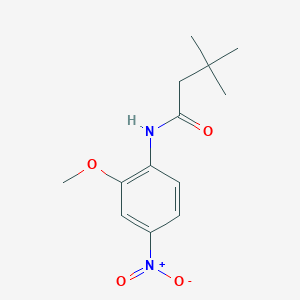
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14937994.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)

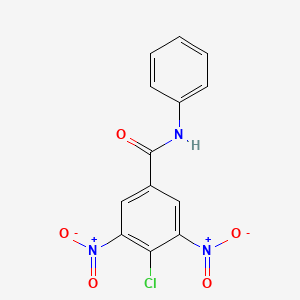
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)
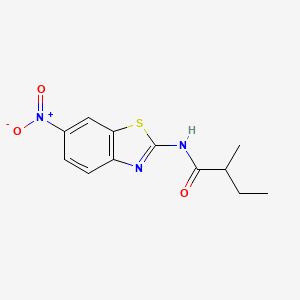

![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
